molecular formula C10H12O2 B1360164 Methyl 3,5-dimethylbenzoate CAS No. 25081-39-4

Methyl 3,5-dimethylbenzoate

Cat. No. B1360164
CAS RN: 25081-39-4
M. Wt: 164.2 g/mol
InChI Key: PEVXENGLERTHJE-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethylbenzoate is an aromatic carboxylic acid ester . It has been used as a ligand during monomer screening for the synthesis and investigation of various europium compounds containing pinacolyl methylphosphonate with different ligands . It is also reported as a precursor of methyl-3,5-divinylbenzoate .


Synthesis Analysis

Methyl 3,5-dimethylbenzoate can be synthesized from 3,5-dimethyl benzoic acid. A solution of 3,5-dimethyl benzoic acid in methanol is treated with sulfuric acid and heated to reflux. After cooling, the solution is concentrated and poured into crushed ice. The mixture is then extracted with diethyl ether. The organic phase is extracted with saturated aqueous sodium carbonate, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting solid is recrystallized from hexanes to yield the product .


Molecular Structure Analysis

The molecular formula of Methyl 3,5-dimethylbenzoate is C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Chemical Reactions Analysis

Methyl 3,5-dimethylbenzoate has been used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols . It may also be used in the total synthesis of (±)-indoxamycin B .


Physical And Chemical Properties Analysis

Methyl 3,5-dimethylbenzoate is a solid substance with a melting point of 31-33 °C and a boiling point of 239-240 °C . It has a density of 1.027 g/mL at 25 °C .

Scientific Research Applications

Antimalarial Activity

Methyl 3,5-dimethylbenzoate has been used in the preparation of compounds related to highly active 4-pyridinemethanols . These compounds were evaluated for their potential in treating malaria, a disease caused by parasites that are transmitted to people through the bites of infected mosquitoes .

Synthesis of Indoxamycin B

This compound may be utilized in the total synthesis of (±)-indoxamycin B , which is a natural product with potential biological activity .

Ligand for Europium Compounds

It has been selected as a ligand during monomer screening for the synthesis and investigation of various europium compounds containing pinacolyl methylphosphonate with different ligands. Europium compounds have significant applications in areas such as luminescence and as catalysts .

Precursor for Methyl-3,5-divinylbenzoate

Methyl 3,5-dimethylbenzoate is reported as a precursor of methyl-3,5-divinylbenzoate . This indicates its role in further chemical transformations and syntheses, leading to new materials or chemicals with various applications .

Safety and Hazards

Methyl 3,5-dimethylbenzoate is a combustible liquid . It is harmful if swallowed and harmful to aquatic life . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

methyl 3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-8(2)6-9(5-7)10(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVXENGLERTHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179774
Record name Benzoic acid, 3,5-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dimethylbenzoate

CAS RN

25081-39-4
Record name Benzoic acid, 3,5-dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025081394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into this autoclave were charged methyl 3,5-dimethylbenzoate 90 g (550 mmole), phenol 207 g (2200 mmole) and titanium tetraphenoxide/phenol adduct 2.8 g (5.5 mmole) in a state such that the phenol was melting. The autoclave was sealed and then cooled with ice. After sufficient cooling, the inner gas was evacuated with a vacuum pump. Then, the contents were heated and reacted for three hours at 230° C. Furthermore, during the reaction, the liquid held in the reservoir was continuously removed with a pump at a rate of 10 g per hour. After cooling, the reaction mixture in the autoclave was separated by distillation to obtain phenyl 3,5-dimethylbenzoate (product) in an amount of 85 g (68% yield in terms of methyl 3,5-dimethylbenzoate). The boiling point was 155° C./2 mmHg, and the melting point was 32° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
titanium tetraphenoxide phenol
Quantity
2.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3,5-dimethyl benzoic acid (25 g, 0.17 mol) in methanol (250 ml) was treated with sulfuric acid (1 ml, cat. amount) and heated to reflux. After 10 hours, the solution was cooled to room temperature, concentrated to approximately 1/2 volume and poured into 200 ml of crushed ice. The mixture was extracted twice with 200 ml portions of diethyl ether. The organic phase was extracted with saturated aqueous sodium carbonate, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting solid was recrystallized from hexanes to yield the product (24.5 g, 90% yield) as volatile white plates. mp=32°-35° C. (lit. mp=35°-36° C.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

A solution of 3,5-dimethyl-4-hydroxybenzoic acid (1.0 g) in ether (5 mL) and methanol(5 mL) was treated with excess trimethylsilyldiazomethane. After stirring 30 min at room temperature the reaction was treated with magnesium sulfate, filtered and concentrated to a brown solid. The title compound was obtained by purification on silica gel to give a colorless solid (670 mg). NMR (CDCl3); δ 7.75 (s,2H), 3.85 (s,3H), 2.30 (s,6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the crystal structure of Methyl 3,5-dimethylbenzoate differ from similar compounds and what implications does this have on its properties?

A1: Methyl 3,5-dimethylbenzoate forms distinct crystal structures compared to related compounds like 3,5-bis(bromomethyl)phenyl acetate. While Methyl 3,5-dimethylbenzoate molecules arrange themselves in strands connected by C—H⋯O=C bonds [], the presence of bromine atoms in 3,5-bis(bromomethyl)phenyl acetate leads to the formation of molecular dimers and two-dimensional aggregates stabilized by Br⋯Br interactions []. This difference in crystal packing arising from the substituents likely influences their melting points, solubility, and potential applications.

Q2: Can Methyl 3,5-dimethylbenzoate be differentiated from similar compounds using optical sensing techniques?

A2: Yes, research suggests that it's possible to differentiate Methyl 3,5-dimethylbenzoate from structurally similar compounds like Methyl salicylate using Molecularly Imprinted Polymers (MIPs) doped with Europium ions (Eu3+) []. These MIPs exhibit differential fluorescence when exposed to target molecules. When excited with a UV laser, the MIP designed for Methyl salicylate showed significantly stronger fluorescence in the presence of Methyl salicylate compared to Methyl 3,5-dimethylbenzoate []. This difference in fluorescence intensity allows for the discrimination of these compounds without complex spectral analysis, offering a potential avenue for selective chemical sensing applications.

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